molecular formula C18H30 B1239764 Estrane CAS No. 24749-37-9

Estrane

Numéro de catalogue: B1239764
Numéro CAS: 24749-37-9
Poids moléculaire: 246.4 g/mol
Clé InChI: GRXPVLPQNMUNNX-MHJRRCNVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Estrane is a steroid fundamental parent.

Applications De Recherche Scientifique

Oncological Applications

Estrane derivatives have shown promising results in the treatment of hormone-dependent cancers such as breast, endometrial, and ovarian cancers. A recent study investigated the cytotoxic effects of 36 this compound derivatives on various cancer cell lines. The findings indicated that certain derivatives exhibited strong antiproliferative effects, particularly on endometrial and ovarian cancer cells:

  • Cytotoxic Effects : this compound derivative 4_2Cl demonstrated an IC50 value of 3.6 µM against ovarian cancer cell line COV362, indicating potent cytotoxicity compared to control cell lines .
  • Selectivity : The addition of halogen atoms at specific carbon positions enhanced selectivity for endometrial cancer cells, suggesting a route for developing targeted therapies .
This compound Derivative Cancer Cell Line IC50 Value (µM) Effectiveness
4_2ClCOV3623.6High cytotoxicity
3KLE32.6Moderate cytotoxicity
4_2ClIshikawa17.9High selectivity

Hormonal Therapies

This compound compounds are widely used in hormone replacement therapy (HRT) due to their estrogenic properties. They help alleviate symptoms associated with menopause and prevent conditions related to hypoestrogenism:

  • Therapeutic Use : Estrone sulfate is commonly used in combination hormone replacement products for managing menopause symptoms .
  • Research Insights : Studies have explored the binding affinities of this compound derivatives to estrogen receptors, revealing that modifications can lead to selective estrogen receptor modulators (SERMs), which can either activate or inhibit estrogenic activity depending on the tissue type .

Drug Development and Research

The potential of this compound derivatives extends into drug development aimed at creating more effective treatments with fewer side effects:

  • Selective Estrogen Receptor Degraders : Research has identified this compound-based compounds that act as selective estrogen receptor degraders (SERDs), which could offer new strategies for treating estrogen-dependent tumors .
  • Molecular Docking Studies : In silico studies have been conducted to predict the binding affinities of various this compound derivatives to estrogen receptors and other relevant enzymes, aiding in the design of new anticancer agents .

Case Study 1: Antiproliferative Activities

A study focused on C-ring oxidized estrone acetate derivatives assessed their antiproliferative activities against multiple cancer cell lines. The results indicated that these modifications significantly influenced cell cycle arrest and proliferation rates, suggesting a viable pathway for developing new anticancer drugs devoid of traditional estrogenic effects .

Case Study 2: Hormone Replacement Therapy

The Heart and Estrogen/progestin Replacement Study (HERS) provided insights into the long-term effects of HRT using this compound derivatives, highlighting both the benefits and risks associated with their use in preventing cardiovascular diseases among postmenopausal women .

Analyse Des Réactions Chimiques

Aromatic Ring Modifications

Estrane derivatives undergo regioselective substitutions at positions C2, C3, and C4:

  • C2 Substitution :

    • Iodination : Estrone (E1) reacts with mercuric acetate and iodine in acetic acid to form 2-iodo-E1 .

    • Suzuki Coupling : 2-Iodo-E1 undergoes palladium-catalyzed coupling with pyridine boronic acids (3-/4-pyridinyl) under microwave irradiation (DMF, K₃PO₄, Pd(dppf)Cl₂), yielding C2-pyridinyl estranes in 70–80% yields .

  • C3 Substitution :

    • Triflation : E1 reacts with triflic anhydride and DMAP to form 3-triflyloxy-E1, enabling subsequent nucleophilic substitutions .

    • Microwave-Assisted Alkoxylation : E2 reacts with 3-carbamoylphenol under PdCl₂ catalysis (THF/H₂O, 170–190°C) to form 3-(3-carbamoylphenyloxy)-estra-1,3,5(10)-trien-17-one .

  • C4 Substitution :

    • Nitration : E1 reacts with nitric acid to form 4-nitro-E1, isolated via column chromatography .

Ketone/Enone Transformations

  • C17-Ketone Reduction :
    NaBH₄ reduces estrone’s C17 ketone to estradiol (E2) derivatives (e.g., 17β-alcohols) .

    • Example: Reduction of 11a/11b yields 12a/12b with stereoselectivity influenced by β-face steric hindrance .

  • Oxidation of Alcohols :
    Jones’ reagent oxidizes primary alcohols in this compound derivatives to carboxylic acids (e.g., spiro-δ-lactone formation) .

C-Ring Modifications

  • 9,11-Dehydrogenation :
    Δ⁹,¹¹ double bonds are introduced via bromination-dehydrobromination using Br₂/CHCl₃ and DBU .

Suzuki-Miyaura Cross-Coupling

  • C3-Alkylation :
    E1-triflate (18 ) couples with potassium (2-benzyloxyethyl)trifluoroborate under Pd catalysis to install 3-(2-benzyloxyethyl) chains .

Aldol Condensation

  • C16-Substitution :
    E1 reacts with m-carboxamidobenzaldehyde under basic conditions to form α,β-unsaturated ketones (e.g., 16 ), followed by NaBH₄ reduction to 17β-alcohols .

Protection/Deprotection Strategies

  • MOM Protection :
    3-OH groups are protected using methoxymethyl (MOM) chloride (Cs₂CO₃, DMF), enabling subsequent Pd-mediated couplings .

  • TBDMS Protection :
    t-Butyldimethylsilyl (TBDMS) ethers protect phenolic OH groups during Grignard reactions (e.g., 17α-benzylation) .

Key Reaction Data

Reaction TypeReagents/ConditionsYieldReference
C2 Suzuki CouplingPd(dppf)Cl₂, K₃PO₄, DMF, MW70–80%
C3 TriflationTriflic anhydride, DMAP, CH₂Cl₂85%
C17-Ketone ReductionNaBH₄, MeOH/THF90%
Aldol Condensationm-Carboxamidobenzaldehyde, NaOH, EtOH65%
9,11-DehydrogenationBr₂/CHCl₃, followed by DBU89%

Stereochemical Considerations

  • Grignard Additions :
    17α-Alkylation proceeds via α-face attack due to β-face steric hindrance from C18 methyl .

  • Catalytic Hydrogenation :
    Exo-alkenes at C16 hydrogenate via α-face addition, yielding 16β-substituted derivatives .

Functional Group Compatibility

  • Sulfamate Formation :
    Phenolic OH groups react with sulfamoyl chloride (pyridine, CH₂Cl₂) to generate STS inhibitors .

  • Oxime Synthesis :
    Estrone ketones react with hydroxylamine hydrochloride (EtOH, NaOH) to form oximes (δ ~10 ppm in ¹H NMR) .

This systematic analysis highlights this compound’s versatility in medicinal chemistry, enabling precise modifications for targeting steroidogenic enzymes or estrogen receptors. Innovations in microwave-assisted synthesis and stereoselective reductions (e.g., NaBH₄ at −40°C ) continue to expand its synthetic utility.

Q & A

Basic Research Questions

Q. What are the key structural characteristics of estrane derivatives, and how do they influence biological activity?

  • Methodological Answer : this compound derivatives are characterized by their steroidal backbone with specific substitutions (e.g., hydroxyl, methyl, or acetyl groups at C2, C3, C4, or C17). Structural modifications directly affect binding affinity to enzymes like CYP1B1. For instance, introducing pyridinyl groups at the A-ring (C2/C3/C4) and optimizing D-ring substituents (e.g., hydroxyl vs. carbonyl at C17) can enhance inhibitory activity . Synthesis involves regioselective functionalization using cross-coupling reactions, followed by chromatographic validation (e.g., RP-TLC with C18 plates and methanol/water mobile phases) .

Q. What analytical techniques are commonly used to validate the purity and retention behavior of this compound derivatives?

  • Methodological Answer : Reverse-phase thin-layer chromatography (RP-TLC) with bonded C18 silica gel plates is standard for assessing retention parameters (RM0RM_0). Multivariate techniques like multiple linear regression (MLR) are employed to model retention behavior, using descriptors such as lipophilicity (logP\log P) and substituent electronic effects. Residual analysis (e.g., random distribution of residuals vs. predicted values) ensures model validity .

Advanced Research Questions

Q. How can chemometric models resolve contradictions in retention data for this compound derivatives with similar substituents?

  • Methodological Answer : Discrepancies in retention data often arise from non-linear interactions between substituents and stationary phases. MLR models combined with variable-selection protocols (e.g., stepwise regression) can isolate dominant factors (e.g., hydrophobic interactions vs. hydrogen bonding). Residual plots and slope-intercept validation (e.g., slope >0.95, intercept near zero) confirm model robustness. For example, benzoyl vs. acetyl groups may exhibit divergent retention due to π-π stacking differences, which MLR models quantify .

Q. What strategies address conflicting structure-activity relationship (SAR) findings in this compound-based CYP1B1 inhibitors?

  • Methodological Answer : Conflicting SAR data may stem from metabolic instability (e.g., oxidation of C17 hydroxyl groups to ketones). To resolve this:

  • Synthesis : Introduce steric hindrance at metabolically vulnerable sites (e.g., bulky substituents at C17).
  • In vitro assays : Use liver microsomes to track metabolite formation and correlate with activity loss .
  • Computational docking : Compare binding poses of active vs. inactive derivatives to identify critical interactions (e.g., hydrogen bonds with CYP1B1 heme iron) .

Q. How can hydrogen-bonding patterns in this compound derivatives inform crystallographic and pharmacological studies?

  • Methodological Answer : Hydrogen-bonding networks (e.g., O–H···O vs. C–H···O) are analyzed via X-ray crystallography and density functional theory (DFT). For instance, bifurcated O–H···O bonds in this compound derivatives stabilize crystal packing, while trifurcated bonds (rare) suggest unique electronic environments. Pharmacologically, these patterns predict solubility and membrane permeability, validated using Lipinski’s "Rule of Five" and MNA descriptors .

Q. Methodological Challenges & Solutions

Q. What experimental design considerations minimize bias in this compound derivative synthesis and screening?

  • Methodological Answer :

  • Blinding : Use coded samples during biological assays to prevent observer bias.
  • Replication : Synthesize derivatives in triplicate to assess batch variability.
  • Controls : Include known CYP1B1 inhibitors (e.g α-naphthoflavone) as positive controls .
  • Statistical power : Calculate sample sizes using pre-experiment variance estimates (e.g., pilot studies with 5–10 derivatives) .

Q. How do researchers reconcile discrepancies between computational predictions and experimental bioactivity data for this compound derivatives?

  • Methodological Answer :

  • Validation cohorts : Split datasets into training (70%) and validation (30%) subsets to test predictive models.
  • Error analysis : Quantify false positives/negatives using ROC curves and adjust descriptors (e.g., MNA fragment weights) .
  • Iterative refinement : Integrate molecular dynamics simulations to account for protein flexibility missed in rigid docking .

Q. Data Analysis & Reporting

Q. What statistical methods are critical for analyzing multivariate datasets in this compound research?

  • Methodological Answer :

  • Principal Component Analysis (PCA) : Reduces dimensionality in retention or bioactivity datasets.
  • Cluster Analysis : Groups derivatives by similarity in substituent patterns or activity profiles.
  • ANOVA with post-hoc tests : Identifies significant differences between substituent groups (e.g., p<0.05 for C17 hydroxyl vs. carbonyl) .

Q. How should researchers document methodological limitations in this compound studies to ensure reproducibility?

  • Methodological Answer :

  • Transparency : Report reaction yields, chromatographic conditions (e.g., mobile phase ratios), and instrument calibration details.
  • Supplementary Data : Include raw retention values (RM0RM_0), crystallographic coordinates, and assay protocols.
  • Error Margins : Specify uncertainties in bioactivity measurements (e.g., IC50 ± SEM) .

Q. Ethical & Collaborative Considerations

Q. What ethical frameworks apply to in vivo testing of this compound derivatives with potential teratogenic effects?

  • Methodological Answer :
  • Preclinical Review : Submit protocols to institutional animal care committees (IACUC) with justification for species/model selection.
  • Dose Escalation : Start with sub-therapeutic doses in rodent models, monitoring for embryotoxicity via histopathology .
  • Data Sharing : Publish negative results (e.g., inactive derivatives) to prevent redundant studies .

Q. How can interdisciplinary teams enhance this compound research outcomes?

  • Methodological Answer :
  • Role Specialization : Assign synthetic chemists, computational biologists, and statisticians to distinct phases (synthesis, modeling, validation).
  • Consensus Protocols : Use tools like PRISMA for systematic literature reviews and Cochrane guidelines for meta-analyses .

Propriétés

Numéro CAS

24749-37-9

Formule moléculaire

C18H30

Poids moléculaire

246.4 g/mol

Nom IUPAC

(8R,9R,10S,13S,14S)-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene

InChI

InChI=1S/C18H30/c1-18-11-4-7-17(18)16-9-8-13-5-2-3-6-14(13)15(16)10-12-18/h13-17H,2-12H2,1H3/t13?,14-,15+,16+,17-,18-/m0/s1

Clé InChI

GRXPVLPQNMUNNX-MHJRRCNVSA-N

SMILES

CC12CCCC1C3CCC4CCCCC4C3CC2

SMILES isomérique

C[C@@]12CCC[C@H]1[C@@H]3CCC4CCCC[C@@H]4[C@H]3CC2

SMILES canonique

CC12CCCC1C3CCC4CCCCC4C3CC2

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.